molecular formula C23H18N2O2S B3526967 N-2-biphenylyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

N-2-biphenylyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No.: B3526967
M. Wt: 386.5 g/mol
InChI Key: JUGWNQHRYMRTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-2-biphenylyl-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea” is a chemical compound that has been synthesized and characterized in various studies . It is a derivative of coumarin, a class of benzopyrones that are found in nature and have been shown to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with a number of organic halides . The yield of the reaction was reported to be 0.292 g (56.3%), with a melting point of 268–270°C .


Molecular Structure Analysis

The molecular structure of “N-2-biphenylyl-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea” has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methyl-2H-chromen-2-one with various organic halides . The resulting compounds were then characterized by elemental analysis and spectroscopic techniques .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a yield of 0.292 g (56.3%) and a melting point of 268–270°C . Further details about its physical and chemical properties are not available in the retrieved literature.

Future Directions

The future directions for research on “N-2-biphenylyl-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea” could include further exploration of its biological activities and potential applications in medicine, given the known activities of coumarin derivatives . Additionally, more detailed studies on its physical and chemical properties could also be beneficial.

Properties

IUPAC Name

1-(4-methyl-2-oxochromen-7-yl)-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-15-13-22(26)27-21-14-17(11-12-18(15)21)24-23(28)25-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGWNQHRYMRTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-2-biphenylyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Reactant of Route 4
Reactant of Route 4
N-2-biphenylyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Reactant of Route 5
Reactant of Route 5
N-2-biphenylyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Reactant of Route 6
Reactant of Route 6
N-2-biphenylyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.